N-ethyl-D-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-D-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the aspartic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-D-aspartic acid typically involves the alkylation of D-aspartic acid. One common method is the reaction of D-aspartic acid with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the N-ethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-D-aspartic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products:
Oxidation: Ethyl aldehyde or ethyl carboxylic acid derivatives.
Reduction: Ethyl alcohol derivatives.
Substitution: Various alkyl or aryl substituted aspartic acid derivatives.
Scientific Research Applications
N-ethyl-D-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the function of aspartic acid in biological systems.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which N-ethyl-D-aspartic acid exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
- N-methyl-D-aspartic acid
- N-propyl-D-aspartic acid
- N-butyl-D-aspartic acid
Comparison: N-ethyl-D-aspartic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties Compared to N-methyl-D-aspartic acid, it has a longer alkyl chain, which can influence its interaction with molecular targets and its overall bioactivity
Properties
Molecular Formula |
C6H11NO4 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
(2S)-2-(2-deuterioethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1/i1D |
InChI Key |
DRMDGQXVYQXMFW-MSWLEUIHSA-N |
Isomeric SMILES |
[2H]CCN[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCNC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.